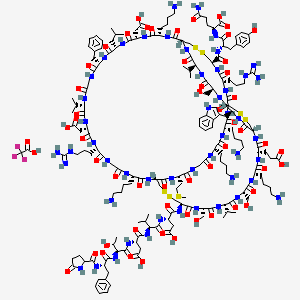
Iberiotoxin trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iberiotoxin trifluoroacetate salt is a peptide toxin derived from the venom of the Eastern Indian red scorpion, Hottentotta tamulusThe inhibition of these channels has significant implications in various physiological processes, making this compound a valuable tool in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iberiotoxin trifluoroacetate salt involves the extraction and purification of the peptide from scorpion venom. The peptide is then subjected to trifluoroacetate treatment to form the salt. The reaction conditions typically involve maintaining a low temperature to preserve the peptide’s integrity and activity .
Industrial Production Methods
Industrial production of this compound is not widely documented due to the specialized nature of the compound. the general approach involves large-scale extraction from scorpion venom, followed by purification and chemical modification to produce the trifluoroacetate salt .
化学反応の分析
Types of Reactions
Iberiotoxin trifluoroacetate salt primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the outer face of BK channels, inhibiting their activity .
Common Reagents and Conditions
The primary reagent involved in the preparation of this compound is trifluoroacetic acid, which is used to form the trifluoroacetate salt. The conditions typically involve low temperatures and controlled environments to maintain the peptide’s stability .
Major Products Formed
The major product formed from the reaction of iberiotoxin with trifluoroacetic acid is this compound. This product retains the biological activity of the native peptide while enhancing its stability and solubility .
科学的研究の応用
Iberiotoxin trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the properties and functions of BK channels.
Biology: Researchers use it to investigate the role of BK channels in various physiological processes, including muscle contraction and neuronal signaling.
Medicine: The compound is valuable in exploring potential therapeutic targets for conditions such as hypertension, epilepsy, and other neurological disorders.
Industry: While its industrial applications are limited, it is used in the development of research tools and assays for studying ion channels
作用機序
Iberiotoxin trifluoroacetate salt exerts its effects by binding to the outer face of large-conductance calcium-activated potassium channels (BK channels). This binding decreases the probability of the channels opening and reduces their open time, effectively inhibiting the flow of potassium ions through the channels. The high affinity of iberiotoxin for BK channels (Kd 1 nM) makes it a potent inhibitor .
類似化合物との比較
Iberiotoxin trifluoroacetate salt is similar to other peptide toxins that target ion channels, such as charybdotoxin and noxiustoxin. it is unique in its high selectivity and potency for BK channels. This specificity makes it a valuable tool for studying these channels in detail .
List of Similar Compounds
- Charybdotoxin
- Noxiustoxin
- Agitoxin
- Margatoxin
These compounds share structural similarities with iberiotoxin but differ in their selectivity and potency for various ion channels .
特性
分子式 |
C181H275F3N50O57S7 |
|---|---|
分子量 |
4345 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,84S,89S,92S,95S)-15,42,62,75,78-pentakis(4-aminobutyl)-24-benzyl-4,36-bis(3-carbamimidamidopropyl)-50-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-65-(2-carboxyethyl)-18,33-bis(carboxymethyl)-53,59,92-tris(hydroxymethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-30,56,95-tri(propan-2-yl)-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C179H274N50O55S7.C2HF3O2/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124-82-287-290-85-127(223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107)171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(52-55-134(240)241)154(260)222-126-84-288-286-81-123(220-151(257)105(43-25-30-61-184)200-147(253)101(39-21-26-57-180)197-132(238)76-194-145(251)109(56-64-285-12)205-167(124)273)166(272)203-106(45-32-63-191-179(188)189)152(258)221-125(169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)83-289-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(211-170(126)276)69-96-74-192-99-38-20-19-37-98(96)99;3-2(4,5)1(6)7/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191);(H,6,7)/t92-,100+,101+,102+,103+,104+,105+,106+,107?,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+;/m1./s1 |
InChIキー |
ZDGJIMQFDSPUJP-XYHSBZLHSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC5=CC=CC=C5)CC(C)C)CC(=O)O)CCCCN)C(C)C)CO)CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)C(C)C)CO)CCCCN)CCC(=O)O)CCCCN)CCCCN)CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)C9CCC(=O)N9)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCSC)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



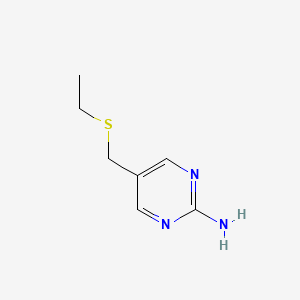
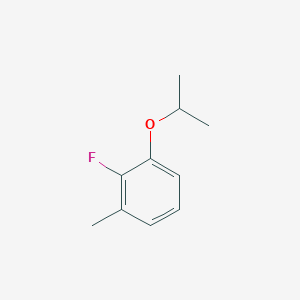
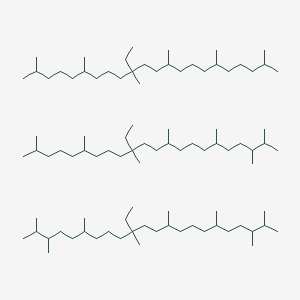
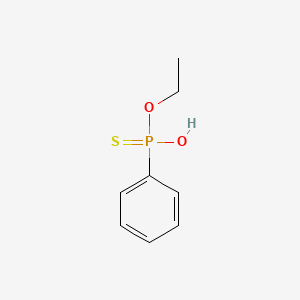
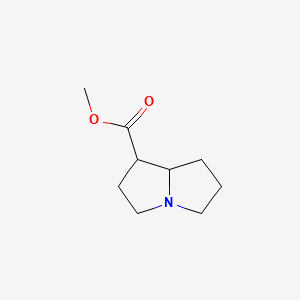

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)
amine](/img/structure/B12103588.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
